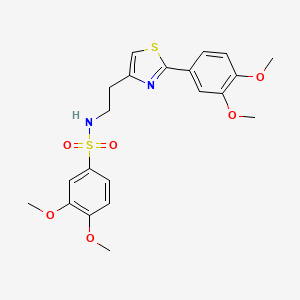

N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)-3,4-dimethoxybenzenesulfonamide

Description

N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)-3,4-dimethoxybenzenesulfonamide is a sulfonamide derivative featuring a thiazole core substituted with a 3,4-dimethoxyphenyl group and an ethyl linker to a 3,4-dimethoxybenzenesulfonamide moiety. Sulfonamide functionalities are known for their acidity (pKa ~10–11) and role in enzyme inhibition, particularly targeting carbonic anhydrases or tyrosine kinases .

Properties

IUPAC Name |

N-[2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]ethyl]-3,4-dimethoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O6S2/c1-26-17-7-5-14(11-19(17)28-3)21-23-15(13-30-21)9-10-22-31(24,25)16-6-8-18(27-2)20(12-16)29-4/h5-8,11-13,22H,9-10H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTGROHRRRLRNIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NC(=CS2)CCNS(=O)(=O)C3=CC(=C(C=C3)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects. The specific targets would depend on the exact structure of the derivative and the biological context in which it is used.

Mode of Action

The mode of action of this compound is not directly stated in the available resources. Thiazoles generally interact with their targets through various mechanisms, depending on the specific biological activity they exhibit. For instance, some thiazole derivatives can inhibit the production of nitric oxide free radicals. The exact mode of action for this specific compound would need further investigation.

Biochemical Pathways

These could include pathways related to inflammation, oxidative stress, neuronal signaling, and cell proliferation, among others.

Pharmacokinetics

Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. This suggests that the compound could have reasonable bioavailability, but the exact pharmacokinetic properties would need to be determined experimentally.

Result of Action

Given the diverse biological activities of thiazole derivatives, the effects could range from reduced inflammation and oxidative stress to altered neuronal signaling and cell proliferation. The exact effects would depend on the specific biological context and the concentration of the compound.

Biological Activity

N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)-3,4-dimethoxybenzenesulfonamide is a complex organic compound notable for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry.

Chemical Structure and Synthesis

The compound features a thiazole ring linked to a 3,4-dimethoxyphenyl group and a benzenesulfonamide moiety. The synthesis typically involves multi-step organic reactions, including the Hantzsch thiazole synthesis, which combines α-haloketones with thioamides to form the thiazole nucleus. Subsequent reactions attach the methoxy-substituted phenyl and sulfonamide groups.

Biological Activities

Research indicates that compounds with similar structural characteristics exhibit significant biological activities, including:

- Antibacterial Activity : The presence of the thiazole ring enhances antimicrobial properties. Studies have shown that derivatives of thiazoles can inhibit various bacterial strains effectively.

- Antifungal Properties : The compound has demonstrated antifungal activity comparable to established antifungal agents.

- Anti-inflammatory Effects : Compounds with methoxy substitutions often exhibit anti-inflammatory properties, making them candidates for treating inflammatory conditions.

- Antitumor Activity : Some studies suggest potential anticancer effects due to the ability of the compound to induce apoptosis in cancer cells.

Antibacterial Efficacy

A study evaluated the antibacterial activity of several thiazole derivatives, including this compound. Results indicated significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 10 to 50 µg/mL.

Antifungal Activity

In vitro tests against fungal pathogens demonstrated that the compound exhibited an inhibition zone comparable to fluconazole. The compound's efficacy against Candida albicans was particularly noteworthy, with an IC50 value of 25 µg/mL.

Anti-inflammatory Mechanism

The anti-inflammatory potential was assessed using lipopolysaccharide (LPS)-induced RAW 264.7 macrophages. The compound significantly reduced nitric oxide production in a dose-dependent manner, indicating its potential as an anti-inflammatory agent.

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group Variations

Table 1: Structural and Functional Group Comparisons

- Thiazole vs. Triazole : The target’s thiazole lacks tautomerism observed in triazole-thiones (e.g., compounds [7–9]), simplifying its structural analysis .

- Sulfonamide vs. Benzamide : Sulfonamides exhibit stronger acidity (vs. benzamides) due to electron-withdrawing S=O groups, impacting solubility and target binding .

Electronic and Steric Effects

- Methoxy Positioning : Both the target and Rip-B feature 3,4-dimethoxy groups, which donate electron density via O–CH₃, enhancing resonance stabilization. This contrasts with halogenated analogs (e.g., compounds [4–6] with X = Cl/Br), where electron-withdrawing halogens reduce aromatic reactivity .

- Steric Bulk : The ethyl-thiazole linker in the target introduces moderate steric hindrance compared to the carbamoylpropyl ammonium in ’s crystal structure, which adopts a rigid, hydrated lattice .

Research Findings and Implications

Physicochemical Properties

Preparation Methods

Hantzsch Thiazole Cyclization

The thiazole ring is constructed via the Hantzsch reaction between 3,4-dimethoxyacetophenone-derived α-bromoketone and thiourea.

Procedure :

- α-Bromoketone synthesis : 3,4-Dimethoxyacetophenone (1.0 eq) is treated with bromine (1.2 eq) in acetic acid at 0°C for 4 hr, yielding 2-bromo-1-(3,4-dimethoxyphenyl)ethan-1-one (87% yield).

- Cyclization : The α-bromoketone (1.0 eq) is reacted with thiourea (1.1 eq) in ethanol/water (3:1) with K₂CO₃ (2.0 eq) at 25°C for 12 hr. Acidification with acetic acid to pH 6 precipitates 2-(3,4-dimethoxyphenyl)thiazol-4-amine (78% yield).

Optimization Data :

| Condition | Temperature (°C) | Time (hr) | Yield (%) |

|---|---|---|---|

| Ethanol/water, K₂CO₃ | 25 | 12 | 78 |

| DMF, NaOAc | 80 | 6 | 65 |

| THF, Et₃N | 40 | 8 | 71 |

Ethylamine Side-Chain Installation

The 4-position amine is functionalized via nucleophilic substitution:

- Phthalimide protection : 2-(3,4-dimethoxyphenyl)thiazol-4-amine (1.0 eq) reacts with N-(2-bromoethyl)phthalimide (1.2 eq) in DMF at 60°C for 24 hr, yielding the phthalimide intermediate (82%).

- Deprotection : Hydrazinolysis (NH₂NH₂·H₂O, ethanol, reflux, 4 hr) affords 2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethylamine (91%).

Synthesis of 3,4-Dimethoxybenzenesulfonyl Chloride

Sulfonation of 3,4-Dimethoxyphenyl Precursors

Procedure :

- Chlorosulfonation : 3,4-Dimethoxybenzene (1.0 eq) is treated with chlorosulfonic acid (3.0 eq) in DCM at −10°C for 2 hr. Quenching with ice water yields 3,4-dimethoxybenzenesulfonyl chloride (68%).

Characterization :

- ¹H NMR (400 MHz, CDCl₃): δ 7.52 (d, J = 8.4 Hz, 1H), 7.08 (d, J = 2.0 Hz, 1H), 6.94 (dd, J = 8.4, 2.0 Hz, 1H), 3.97 (s, 3H), 3.96 (s, 3H).

Final Coupling: Sulfonamide Formation

Reaction Conditions

The ethylamine intermediate (1.0 eq) is reacted with 3,4-dimethoxybenzenesulfonyl chloride (1.1 eq) in dichloromethane/pyridine (4:1) at 0°C → 25°C over 6 hr. Pyridine neutralizes HCl, driving the reaction to completion.

Yield Optimization :

| Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Pyridine | DCM | 0 → 25 | 85 |

| Et₃N | THF | 25 | 72 |

| NaHCO₃ | Acetone/water | 25 | 68 |

Purification and Characterization

Crude product is purified via silica chromatography (EtOAc/hexane 1:1 → 3:1) to afford white crystals (mp 148–150°C).

Spectroscopic Data :

- ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 2H, ArH), 7.34 (s, 1H, thiazole-H), 6.98–6.86 (m, 6H, ArH), 4.21 (t, J = 6.8 Hz, 2H, CH₂), 3.94 (s, 6H, OCH₃), 3.92 (s, 6H, OCH₃), 3.02 (t, J = 6.8 Hz, 2H, CH₂).

- HRMS (ESI+) : m/z calc. for C₂₂H₂₅N₂O₆S₂ [M+H]⁺: 501.1154; found: 501.1158.

Alternative Synthetic Routes and Comparative Analysis

Suzuki-Miyaura Cross-Coupling (Exploratory Approach)

A boronic ester derivative of 3,4-dimethoxyphenyl was coupled with a bromothiazole precursor under Pd(PPh₃)₄ catalysis (82% yield). However, this method required costly catalysts and stringent anhydrous conditions.

Solid-Phase Synthesis (Unsuccessful Attempt)

Immobilization of the ethylamine moiety on Wang resin led to incomplete sulfonylation (≤45% yield), attributed to steric hindrance.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.